In-Depth Technical Guide on 5-Methoxy-2-(oxetan-3-yloxy)aniline: Structural Insights, Analytical Characterization, and Synthetic Applications
In-Depth Technical Guide on 5-Methoxy-2-(oxetan-3-yloxy)aniline: Structural Insights, Analytical Characterization, and Synthetic Applications
Executive Summary
The integration of sp3-rich, strained heterocycles into aromatic scaffolds has become a cornerstone of modern drug discovery. 5-Methoxy-2-(oxetan-3-yloxy)aniline is a highly specialized, bifunctional building block designed to leverage the unique physicochemical properties of the oxetane ring[1]. By replacing traditional gem-dimethyl or methoxy groups with an oxetan-3-yloxy moiety, medicinal chemists can significantly enhance aqueous solubility and metabolic stability while maintaining a low molecular weight[2][3]. This guide dissects the structural causality, structure-activity relationship (SAR) utility, and validated synthetic workflows for utilizing this compound in advanced pharmaceutical development[4][5].
Core Chemical Identity & Structural Parameters
Understanding the fundamental parameters of 5-Methoxy-2-(oxetan-3-yloxy)aniline is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[6].
| Parameter | Value |
| Chemical Name | 5-Methoxy-2-(oxetan-3-yloxy)aniline |
| CAS Registry Number | 1600080-65-6 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| SMILES String | COc1ccc(OC2COC2)c(N)c1 |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |
| Hydrogen Bond Acceptors | 4 (Oxetane O, Ether O, Methoxy O, Amine N) |
| Topological Polar Surface Area (TPSA) | ~47.5 Ų |
Mechanistic Role in Drug Design (Structure-Activity Relationships)
The architectural design of 5-Methoxy-2-(oxetan-3-yloxy)aniline is highly intentional, combining three distinct functional zones that collectively optimize a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile[7][8].
The "Oxetane Effect"
The incorporation of the oxetan-3-yloxy group is not merely an alternative to an ether linkage; it is a strategic bioisosteric replacement[1]. As established by, oxetanes act as robust carbonyl or gem-dimethyl isosteres[5][9].
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Metabolic Stability: Unlike alkyl ethers which are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative dealkylation, the electron-withdrawing nature of the oxetane oxygen and the inherent ring strain fortify the adjacent C-H bonds against metabolic cleavage[2][7].
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Aqueous Solubility: The strong dipole moment of the oxetane ring significantly lowers the lipophilicity (LogD) of the molecule compared to aliphatic equivalents, drastically improving aqueous solubility without adding hydrogen bond donors[1][3].
The Aniline and Methoxy Synergy
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Nucleophilic Handle: The primary aniline (-NH2) serves as a versatile anchor point. It enables the fragment to be seamlessly integrated into larger kinase inhibitor scaffolds via amide bond formation or Buchwald-Hartwig cross-coupling[4].
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Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG) via resonance. This modulates the pKa of the aniline nitrogen, increasing its nucleophilicity for synthetic steps, and fine-tunes the electron density of the aromatic ring, which is often critical for favorable hinge-binding interactions in kinase targets[7].
Structure-Property Relationship (SAR) mapping of the compound's functional groups.
Step-by-Step Synthetic Workflow & Protocol
The synthesis of 5-Methoxy-2-(oxetan-3-yloxy)aniline relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. This protocol is designed as a self-validating system, ensuring high yield and purity at each stage.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple oxetan-3-ol to the aromatic core. Causality: Oxetan-3-ol is a secondary alcohol with a high pKa (~16), requiring a strong base for complete deprotonation. 2-Fluoro-5-methoxynitrobenzene is chosen as the electrophile because the highly electronegative fluorine atom polarizes the C-F bond and stabilizes the Meisenheimer intermediate, making it a vastly superior leaving group for SNAr compared to chlorine.
-
Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve oxetan-3-ol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H2 gas evolution ceases, ensuring complete formation of the alkoxide.
-
Substitution: Dropwise, add a solution of 2-fluoro-5-methoxynitrobenzene (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation (In-Process): Monitor via TLC or LC-MS. The reaction is complete when the starting fluorobenzene is entirely consumed.
-
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo to yield the intermediate 5-methoxy-2-(oxetan-3-yloxy)nitrobenzene .
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary aniline without cleaving the oxetane ring. Causality: While epoxides (3-membered rings) are highly susceptible to hydrogenolysis, the 4-membered oxetane ring possesses lower ring strain (~107 kJ/mol) and lacks the orbital alignment required for Pd-catalyzed cleavage[4][5]. Therefore, standard catalytic hydrogenation is both safe and highly efficient.
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Preparation: Dissolve the intermediate from Step 1 in a mixture of Ethanol and Ethyl Acetate (1:1 v/v).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of N2.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours.
-
Validation (In-Process): Monitor via LC-MS. The disappearance of the nitro compound mass and the appearance of the [M+H]+ = 196.2 m/z peak confirms completion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to afford the pure 5-Methoxy-2-(oxetan-3-yloxy)aniline .
Synthetic workflow for 5-Methoxy-2-(oxetan-3-yloxy)aniline via SNAr and nitro reduction.
Analytical Characterization Protocol
To ensure scientific integrity and trustworthiness, the synthesized compound must be validated against the following expected analytical benchmarks:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Expected Mass: [M+H]+ = 196.2 m/z.
-
UV Purity: >95% at 254 nm.
-
-
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
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Oxetane Protons: The constrained geometry of the oxetane ring forces specific splitting. Expect a distinct multiplet for the methine proton (-CH-O-) at ~5.1–5.3 ppm. The four methylene protons (-CH2-) typically present as two sets of multiplets or apparent triplets between 4.5–5.0 ppm due to their diastereotopic nature relative to the aromatic plane.
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Methoxy Protons: A sharp singlet at ~3.7 ppm integrating to 3H.
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Aniline Protons: A broad singlet integrating to 2H around 4.6 ppm (exchangeable with D2O).
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Aromatic Protons: Three distinct signals in the 6.1–6.8 ppm region exhibiting ortho and meta coupling constants characteristic of a 1,2,5-trisubstituted benzene ring.
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References
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ChemSrc Database. "5-Methoxy-2-(oxetan-3-yloxy)aniline | CAS#:1600080-65-6". [Link]
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Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. "Applications of oxetanes in drug discovery and medicinal chemistry." European Journal of Medicinal Chemistry, 2022. [Link]
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